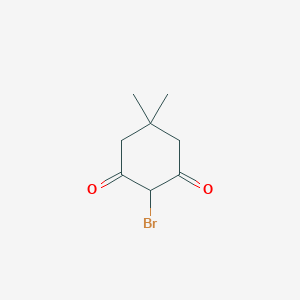

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXANUSFMRALNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061602 | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-91-1 | |

| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, a halogenated organic compound with applications in organic synthesis.[1] The document presents quantitative data in a structured format, outlines relevant experimental methodologies, and includes visualizations to illustrate key processes and relationships.

Core Physical and Chemical Properties

This compound is a solid organic compound.[2][3] Its structure, featuring a bromine atom and two methyl groups on a cyclohexanedione ring, imparts specific reactivity useful in chemical synthesis.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H11BrO2 | [1][2][4][5][6][7] |

| Molecular Weight | 219.08 g/mol | [2][5][6][7] |

| Melting Point | 158-160 °C | [2][4] |

| Boiling Point | 271.9 ± 40.0 °C (Predicted) | [2][4] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Appearance | Off-white to light brown solid | [2] |

| pKa | 3.51 ± 0.42 (Predicted) | [2] |

| Flash Point | 94.7 °C | [4] |

| Vapor Pressure | 0.00626 mmHg at 25°C | [4] |

| LogP | 1.70810 | [4] |

| Storage Temperature | 2-8°C, under nitrogen | [2] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the bromination of its precursor, 5,5-dimethyl-1,3-cyclohexanedione (also known as dimedone). The resulting product is then subjected to various analytical techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and subsequent characterization of the target compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the electrophilic bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone). A general procedure is outlined below, with a reference to a similar synthesis.[2]

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

Bromine or another suitable brominating agent

-

Appropriate solvent (e.g., chloroform, acetic acid)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 5,5-dimethyl-1,3-cyclohexanedione in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent in the same solvent to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using a variety of analytical techniques.

References

- 1. CAS 1195-91-1: this compound [cymitquimica.com]

- 2. 2-BROMO-5,5-DIMETHYL-1,3-CYCLOHEXANDIONE CAS#: 1195-91-1 [amp.chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS#:1195-91-1 | 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | Chemsrc [chemsrc.com]

- 5. 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | C8H11BrO2 | CID 70958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS: 1195-91-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione (CAS Number: 1195-91-1), a versatile halogenated cyclic dione. This document details its physicochemical properties, synthesis, and reactivity. It serves as a crucial building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. This guide furnishes detailed experimental protocols and explores its potential applications in medicinal chemistry, supported by available biological activity data.

Chemical and Physical Properties

This compound, also known as 2-bromodimedone, is a solid organic compound. The presence of a bromine atom at the alpha position to the carbonyl groups significantly influences its chemical reactivity, making it a valuable intermediate in synthetic organic chemistry. Its core structure is based on dimedone, a cyclic diketone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1195-91-1 | [2] |

| Molecular Formula | C₈H₁₁BrO₂ | [2] |

| Molecular Weight | 219.08 g/mol | [2] |

| Melting Point | 158-160 °C | [3] |

| Boiling Point | 271.9 °C at 760 mmHg | [4] |

| Density | 1.439 g/cm³ | [4] |

| Flash Point | 94.7 °C | [5] |

| Appearance | Solid | |

| IUPAC Name | 2-bromo-5,5-dimethylcyclohexane-1,3-dione | [6] |

Synthesis

The primary synthetic route to this compound involves the bromination of its precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

Dimedone is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.[7][8][9]

Experimental Protocol: Synthesis of Dimedone [10]

-

Materials:

-

Sodium (23 g, 1 g atom)

-

Absolute ethanol (400 mL)

-

Diethyl malonate (170 g, 1.06 moles)

-

Mesityl oxide (100 g, 1.02 moles), freshly distilled (b.p. 126-131 °C)

-

Potassium hydroxide (125 g, 2.2 moles)

-

Water (575 mL)

-

Dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water)

-

Decolorizing charcoal (e.g., Norite)

-

-

Procedure:

-

In a 2-liter three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium in absolute ethanol.

-

Add diethyl malonate to the resulting sodium ethoxide solution.

-

Slowly add mesityl oxide through the dropping funnel and reflux the mixture with stirring for two hours.

-

Add a solution of potassium hydroxide in water and continue to reflux with stirring for an additional six hours.

-

While still hot, acidify the mixture to a litmus-neutral pH with dilute hydrochloric acid.

-

Distill off the ethanol under atmospheric pressure.

-

Boil the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.

-

Neutralize the filtrate again with dilute hydrochloric acid and perform another charcoal treatment.

-

Make the final hot filtrate distinctly acidic to methyl orange with dilute hydrochloric acid, boil for a few minutes, and then allow it to cool.

-

The dimedone will crystallize upon cooling. Filter the product by suction, wash with ice-cold water, and air dry.

-

-

Yield: 96–122 g (67–85% of the theoretical amount).

Bromination of Dimedone

The synthesis of this compound is achieved through the electrophilic substitution of bromine on the dimedone scaffold.

Experimental Protocol: Synthesis of this compound

While a specific, detailed, and peer-reviewed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the bromination of a similar dione is described and can be adapted. The reaction involves the treatment of dimedone with a brominating agent, such as elemental bromine, in a suitable solvent.[3]

-

General Procedure Outline:

-

Dissolve 5,5-dimethyl-1,3-cyclohexanedione in a suitable solvent (e.g., glacial acetic acid, chloroform, or water).

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the dimedone solution with stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

The reaction may be performed at room temperature or with cooling, depending on the desired selectivity and reaction rate.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

The product may precipitate from the reaction mixture or can be isolated by extraction following the addition of water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Reactivity and Applications in Synthesis

The electrophilic bromine atom and the two carbonyl groups make this compound a versatile reagent in organic synthesis, particularly in the construction of heterocyclic systems.[1]

Synthesis of Heterocyclic Compounds

This brominated dione is a key precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[11] For instance, it can be used in reactions with nucleophiles like thiourea to form thiazole derivatives.

Workflow for Heterocycle Synthesis

Caption: Synthetic pathway from 2-bromodimedone to heterocyclic compounds.

Biological Activity

While extensive biological data for this compound itself is not widely published, derivatives of cyclohexanediones are known to possess a range of biological activities, including anticancer and antimicrobial properties.[12]

Potential Anticancer and Antimicrobial Activity

Derivatives of similar brominated compounds and heterocyclic systems synthesized from related precursors have shown promising results in biological screenings. For instance, some bromophenol derivatives exhibit enzyme inhibitory activity, and various heterocyclic compounds are known to have significant cytotoxic effects against cancer cell lines.[11][13] Studies on succinimide derivatives, which share some structural similarities, have reported potential antimicrobial activity against Enterococcus faecalis and Candida albicans, as well as anticancer activity against MCF-7 breast cancer cells.[6] The investigation into the biological potential of this compound and its derivatives remains an active area of research.

Table 2: Reported Biological Activities of Related Compound Classes

| Compound Class | Biological Activity | Target/Cell Line | Reported Metric | Reference(s) |

| Succinimide Derivatives | Antimicrobial | Enterococcus faecalis, Candida albicans | MIC: 0.125 - 0.5 µM | [6] |

| Succinimide Derivatives | Anticancer | MCF-7 | IC₅₀: 1.496 - 1.831 µM | [6] |

| Thiazolidinedione-Thiosemicarbazone Hybrids | Anticancer | HepG2, T98G | IC₅₀ in low µM range | [14] |

| Bromophenol Derivatives | Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀: 0.84 - 2.4 µM | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) - General Procedure

This protocol is a general guideline for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Spectral Data

Table 3: Expected Spectral Data for this compound

| Spectrum Type | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet) and the methylene protons of the cyclohexane ring (multiplets). The proton at the bromine-bearing carbon might show a distinct chemical shift. |

| ¹³C NMR | Signals for the carbonyl carbons, the carbon bearing the bromine atom, the quaternary carbon with two methyl groups, the methylene carbons, and the methyl carbons. |

| IR | Strong absorption bands corresponding to the C=O stretching of the ketone groups. C-Br stretching vibrations would also be present. |

| Mass Spec | A molecular ion peak and characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and cleavage of the ring. |

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from dimedone and its utility in constructing complex heterocyclic molecules make it an important tool for synthetic and medicinal chemists. While more extensive research is needed to fully elucidate its biological activity profile, the known activities of related compounds suggest that it and its derivatives are promising candidates for further investigation in drug discovery programs. This guide provides a foundational resource for researchers interested in utilizing this compound in their work.

References

- 1. Multicomponent Reactions for the Synthesis of Heterocycles (2010) | Bo Jiang | 411 Citations [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. asianpubs.org [asianpubs.org]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure and Bonding of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, a halogenated derivative of dimedone, is a compound of significant interest in synthetic organic chemistry. Its structural and electronic properties are dictated by the interplay between its constituent functional groups, leading to a pronounced tendency to exist in the enol tautomeric form. This guide provides a comprehensive analysis of the structure and bonding of this molecule, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis are also presented, offering a valuable resource for researchers in medicinal chemistry and materials science.

Molecular Structure and Bonding

This compound (also known as 2-bromodimedone) has the chemical formula C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol . The core of the molecule is a six-membered cyclohexanedione ring, substituted with a bromine atom at the 2-position and two methyl groups at the 5-position.

A critical aspect of the structure of 1,3-dicarbonyl compounds is the phenomenon of keto-enol tautomerism. In the case of this compound, the enol form, 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one , is significantly favored, both in solution and in the solid state. This preference is attributed to the formation of a stable, conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The logical relationship governing this tautomerism can be visualized as an equilibrium between the diketo and enol forms.

Caption: Keto-enol tautomerism in this compound.

Crystallographic Data

Single-crystal X-ray diffraction studies of the enol tautomer, 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, provide precise information on bond lengths and angles, confirming its molecular geometry. The data reveals a planar enone system with a strong intramolecular hydrogen bond.

Table 1: Selected Bond Lengths from Crystallographic Data

| Bond | Length (Å) |

| Br(1)-C(2) | 1.890 |

| O(1)-C(1) | 1.255 |

| O(2)-C(3) | 1.332 |

| C(1)-C(2) | 1.458 |

| C(1)-C(6) | 1.501 |

| C(2)-C(3) | 1.350 |

| C(3)-C(4) | 1.489 |

| C(4)-C(5) | 1.527 |

| C(5)-C(6) | 1.531 |

| C(5)-C(7) | 1.523 |

| C(5)-C(8) | 1.528 |

| O(2)-H(2) | 0.82 |

Table 2: Selected Bond Angles from Crystallographic Data

| Atoms | Angle (°) |

| O(1)-C(1)-C(2) | 120.3 |

| O(1)-C(1)-C(6) | 119.2 |

| C(6)-C(1)-C(2) | 120.5 |

| C(3)-C(2)-C(1) | 121.2 |

| C(3)-C(2)-Br(1) | 118.8 |

| C(1)-C(2)-Br(1) | 119.9 |

| O(2)-C(3)-C(2) | 123.6 |

| O(2)-C(3)-C(4) | 115.1 |

| C(2)-C(3)-C(4) | 121.3 |

| C(3)-C(4)-C(5) | 112.1 |

| C(8)-C(5)-C(7) | 108.3 |

| C(8)-C(5)-C(4) | 109.2 |

| C(7)-C(5)-C(4) | 109.8 |

| C(8)-C(5)-C(6) | 108.9 |

| C(7)-C(5)-C(6) | 109.9 |

| C(4)-C(5)-C(6) | 110.6 |

| C(1)-C(6)-C(5) | 112.7 |

Spectroscopic Characterization

Spectroscopic techniques provide further insight into the structure and bonding of this compound. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are consistent with the predominant enol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are invaluable for elucidating the molecular structure. The presence of an enolic proton signal and the chemical shifts of the vinylic and carbonyl carbons are characteristic of the enol tautomer.

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.10 | s | 6H | C(CH₃)₂ |

| 2.35 | s | 2H | -CH₂-C(CH₃)₂ |

| 2.55 | s | 2H | -CH₂-C=O |

| ~7.5 (broad) | s | 1H | Enolic -OH |

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 28.2 | C(C H₃)₂ |

| 32.5 | C (CH₃)₂ |

| 45.8 | C H₂-C(CH₃)₂ |

| 50.8 | C H₂-C=O |

| 101.8 | =C -Br |

| 173.2 | =C -OH |

| 192.5 | C=O |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands that correspond to the functional groups present in the enol structure. The broad O-H stretch and the positions of the C=O and C=C stretching vibrations are particularly informative.

Table 5: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2960-2870 | Medium | C-H stretch (methyl/methylene) |

| ~2600 (broad) | Broad | O-H stretch (intramolecular H-bond) |

| 1650 | Strong | C=O stretch (conjugated ketone) |

| 1570 | Strong | C=C stretch (vinylic) |

| 1370 | Medium | C-H bend (gem-dimethyl) |

| 1140 | Strong | C-O stretch (enol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 6: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 218/220 | High | [M]⁺ (Molecular ion) |

| 139 | Moderate | [M - Br]⁺ |

| 111 | High | [M - Br - CO]⁺ |

| 83 | High | [C₆H₁₁]⁺ (cyclohexenyl cation) |

| 55 | High | [C₄H₇]⁺ |

The fragmentation pathway likely involves the initial loss of a bromine radical, followed by the loss of carbon monoxide.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Synthesis of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure involves a Michael addition followed by a Dieckmann condensation.

Materials:

-

Diethyl malonate

-

Mesityl oxide

-

Sodium methoxide

-

Methanol

-

Sodium hydroxide (2N)

-

Hydrochloric acid (4N)

-

Acetone

Procedure:

-

In a round-bottomed flask, dissolve sodium methoxide (1.4 g) in methanol (10 mL).

-

Add diethyl malonate (4 mL) to the solution.

-

Gently reflux the mixture for 3 minutes.

-

Remove from heat and carefully add mesityl oxide (2.8 mL) through the reflux condenser.

-

Once the initial exothermic reaction subsides, reflux the mixture for 30 minutes.

-

Cool the mixture and add 2N sodium hydroxide (20 mL).

-

Reflux for an additional 90 minutes.

-

Cool the mixture to room temperature and remove any remaining methanol by rotary evaporation.

-

Heat the aqueous residue to reflux and slowly add 4N hydrochloric acid until the pH is 2-3.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of acetone to yield pure dimedone.

Synthesis of this compound

This procedure utilizes N-bromosuccinimide as the brominating agent.

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (dimedone)

-

N-bromosuccinimide (NBS)

-

p-Toluenesulfonic acid

-

Chloroform (CHCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Suspend dimedone (14 g, 0.1 moles) and p-toluenesulfonic acid (100 mg, 0.58 mmol) in chloroform (100 mL) in a flask cooled to 0 °C.

-

Over a period of one hour, add N-bromosuccinimide (21.35 g, 0.12 moles) to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature while continuing to stir.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel, using a mixture of 0.5% methanol in dichloromethane as the eluent, to afford this compound.

The workflow for the synthesis can be summarized as follows:

Caption: Synthetic workflow for this compound.

Conclusion

The structural and electronic characteristics of this compound are well-defined by its pronounced preference for the enol tautomer, a feature substantiated by extensive crystallographic and spectroscopic evidence. The stability of this form is a key determinant of its reactivity and potential applications. The synthetic protocols outlined in this guide provide a reliable means for the preparation of this versatile compound, enabling further exploration of its utility in the development of novel pharmaceuticals and functional materials. This comprehensive overview serves as a foundational resource for researchers engaged in the study and application of halogenated dicarbonyl compounds.

An In-depth Technical Guide on the Solubility of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the compound's general physicochemical properties and provides a detailed, robust experimental protocol for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction to this compound

This compound, also known as 2-bromodimedone, is a brominated derivative of dimedone.[1] It is a solid organic compound with the chemical formula C₈H₁₁BrO₂ and a molecular weight of approximately 219.08 g/mol .[2][3] Its structure, featuring a cyclohexane ring with two methyl groups, a bromine atom, and two ketone functional groups, makes it a useful intermediate in various organic syntheses.[4] The physical properties of this compound, such as its melting point of 158-160°C, suggest a crystalline solid nature at room temperature.[2][5]

Understanding the solubility of this compound is crucial for its purification, reaction setup, and formulation in various applications. While specific solubility data is scarce, its structural similarity to dimedone, which is soluble in organic solvents like ethanol and acetone, suggests that this compound will exhibit solubility in a range of common organic solvents.[6]

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar aprotic and some polar protic organic solvents due to the presence of the polar ketone groups and the bromine atom. Its solubility in nonpolar solvents is likely to be lower. The following table provides an estimated qualitative solubility profile.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Isopropanol | Moderately Soluble | |

| Water | Sparingly Soluble to Insoluble | |

| Polar Aprotic | Acetone | Soluble |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Nonpolar | Hexane | Sparingly Soluble to Insoluble |

| Toluene | Sparingly Soluble | |

| Dichloromethane | Moderately Soluble | |

| Chloroform | Moderately Soluble |

Note: This table is illustrative and based on chemical principles. Experimental verification is required for quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in organic solvents.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Vortex mixer

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture using a vortex mixer for 1-2 minutes every hour for a period of 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a 0.2 µm syringe filter. This step is critical to remove any undissolved solid particles.

-

Dispense a known volume (e.g., 2.0 mL) of the filtered saturated solution into a second pre-weighed scintillation vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood, using a gentle stream of nitrogen, or placing it in a drying oven at a temperature well below the compound's melting point. For high-boiling point solvents, a vacuum desiccator is recommended.

-

Once the solvent is completely evaporated and a constant weight is achieved, reweigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

Mass of dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial).

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + solid residue).

-

Solubility can be expressed in various units:

-

g / 100 g of solvent: (Mass of dissolved solid / Mass of solvent) x 100

-

mg / mL: (Mass of dissolved solid in mg / Volume of filtered solution in mL)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

References

- 1. CAS 1195-91-1: this compound [cymitquimica.com]

- 2. 2-BROMO-5,5-DIMETHYL-1,3-CYCLOHEXANDIONE CAS#: 1195-91-1 [amp.chemicalbook.com]

- 3. sirjana.in [sirjana.in]

- 4. benchchem.com [benchchem.com]

- 5. CAS#:1195-91-1 | 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

The Electrophilic Nature of Bromine in 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, a derivative of dimedone, is a versatile reagent in organic synthesis, primarily owing to the electrophilic character of its bromine atom. The presence of two electron-withdrawing carbonyl groups enhances the reactivity of the C-Br bond towards nucleophilic attack. This technical guide provides a comprehensive overview of the synthesis, electrophilic nature, and reactivity of this compound. It includes a detailed experimental protocol for its preparation, a discussion of its reactivity with various nucleophiles, and a summary of its physical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2-bromodimedone, is an α-haloketone that has garnered interest in organic synthesis. The core structure, a 1,3-dicarbonyl compound, imparts unique chemical properties. The introduction of a bromine atom at the C2 position significantly influences the molecule's reactivity, rendering the bromine atom susceptible to nucleophilic substitution.[1] This electrophilic nature makes it a valuable tool for the alkylation of a variety of nucleophiles and for the construction of more complex molecular architectures. This guide will delve into the synthesis of this compound and explore the electrophilic behavior of its bromine atom.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of its precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The reaction proceeds via an acid-catalyzed enolization of the diketone, followed by the electrophilic attack of bromine.

Synthesis of the Precursor: 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

Dimedone is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by a Claisen condensation. A detailed experimental protocol is provided by Organic Syntheses.[2]

Bromination of 5,5-Dimethyl-1,3-cyclohexanedione

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Water

-

Sodium bisulfite solution (aqueous)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,5-dimethyl-1,3-cyclohexanedione in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The characteristic red-brown color of bromine should disappear as it is consumed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Quench the reaction by slowly adding cold water.

-

If any unreacted bromine remains, add a few drops of sodium bisulfite solution until the color dissipates.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Safety Precautions: Bromine is a highly corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn at all times.

Electrophilic Nature and Reactivity of the Bromine Atom

The electrophilicity of the bromine atom in this compound is a direct consequence of the molecular structure. The two adjacent carbonyl groups are strongly electron-withdrawing, which polarizes the C2-Br bond, making the bromine atom a good leaving group and the C2 carbon an electrophilic center susceptible to nucleophilic attack.[5]

Tautomerism and Reactivity

1,3-Dicarbonyl compounds like this compound exist in equilibrium between their diketo and enol forms.[6][7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The presence of the enol tautomer is crucial for the α-halogenation reaction during its synthesis.[3][4]

Caption: Tautomerism in 1,3-dicarbonyl compounds.

Reactions with Nucleophiles

As a classic α-haloketone, this compound is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles.[5] The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic C2 carbon, displacing the bromide ion.

References

- 1. CAS 1195-91-1: this compound [cymitquimica.com]

- 2. orgsyn.org [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Dicarbonyl Group in 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, a halogenated derivative of dimedone, is a versatile reagent in organic synthesis. The presence of the dicarbonyl group, in conjunction with the alpha-bromo substituent, confers a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the core reactivity of the dicarbonyl group in this compound, focusing on its enolization, and its application in key synthetic transformations. Detailed experimental protocols, quantitative data where available, and mechanistic visualizations are provided to support researchers in utilizing this reagent effectively.

Introduction

Cyclic 1,3-dicarbonyl compounds are fundamental building blocks in synthetic organic chemistry, prized for their ability to participate in a diverse array of chemical reactions. This compound, also known as 2-bromo-dimedone, is a prominent member of this class. Its chemical structure is characterized by a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, a bromine atom at the C2 position, and two methyl groups at C5.[1] The interplay between the electron-withdrawing carbonyl groups and the labile bromine atom dictates the compound's reactivity, primarily centered around the dicarbonyl moiety and its enol form.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1195-91-1 | [1] |

| Molecular Formula | C₈H₁₁BrO₂ | [1] |

| Molecular Weight | 219.08 g/mol | [1] |

| Melting Point | 158-160 °C | |

| Boiling Point | 271.9 °C at 760 mmHg | |

| Density | 1.439 g/cm³ |

Core Reactivity: The Dicarbonyl Group and Enolization

The reactivity of the dicarbonyl group in this compound is intrinsically linked to the phenomenon of keto-enol tautomerism. The protons on the carbon atom alpha to both carbonyl groups (C2) in the parent molecule, dimedone, are acidic, facilitating the formation of a stable enolate. In the case of 2-bromo-dimedone, the C2 position is substituted, which influences the enolization process. The enol form is stabilized by the formation of a conjugated system.

The presence of the bromine atom at the alpha position has a significant impact on the electrophilicity of the carbonyl carbons and the nucleophilicity of the enolate. This makes this compound a versatile precursor for various synthetic transformations.

Key Reactions of the Dicarbonyl Group

The dicarbonyl moiety in this compound serves as a key reactive center for the construction of more complex molecular architectures, particularly heterocyclic systems.

Synthesis of Heterocyclic Compounds

1,3-Dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. While specific data for this compound is not extensively tabulated in readily available literature, the general reactivity patterns of 2-halo-1,3-diones can be extrapolated. These reactions often proceed via initial condensation with a binucleophile, followed by cyclization.

Logical Workflow for Heterocycle Synthesis

Caption: General workflow for the synthesis of heterocyclic compounds.

3.1.1. Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles. The reaction with this compound would be expected to proceed via condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and elimination of water and hydrogen bromide to afford the pyrazole ring.

3.1.2. Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea, thiourea, or guanidine. The reaction likely involves the formation of an intermediate which then undergoes cyclization to form the pyrimidine ring.

Alkylation and Michael Addition Reactions

While the C2 position is blocked by a bromine atom, the enolate of this compound can still participate in reactions. However, the bromine atom can also act as a leaving group in nucleophilic substitution reactions. The parent compound, dimedone, readily undergoes Michael addition reactions. The reactivity of the 2-bromo derivative in such reactions would be influenced by the electronic effects of the bromine atom.

Experimental Protocols

Detailed experimental protocols for the synthesis of heterocyclic compounds from this compound are not widely reported in a standardized format. However, general procedures for analogous reactions with dimedone can be adapted.

General Procedure for the Synthesis of Xanthene Derivatives from Aromatic Aldehydes and 1,3-Cyclohexanedione (as a model)

This protocol describes a general method for the condensation of an aromatic aldehyde with a 1,3-dicarbonyl compound, which can be adapted for this compound.

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and 1,3-cyclohexanedione (2 mmol) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., an acid or base).

-

Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired xanthene derivative.

Experimental Workflow Diagram

Caption: A typical experimental workflow for condensation reactions.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its reaction products.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) and the C-Br bond. The C=O stretching vibration for cyclic ketones typically appears in the region of 1700-1725 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. The methyl protons at C5 would appear as a singlet, and the methylene protons of the cyclohexane ring would show characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the carbon bearing the bromine atom, the quaternary carbon at C5, the methyl carbons, and the methylene carbons of the ring.

Biological Activity and Drug Development Applications

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or extensive biological activities. However, the broader class of 1,3-cyclohexanedione derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom can significantly modulate the biological activity of a molecule, often enhancing its potency. Therefore, this compound and its derivatives represent a scaffold of interest for further investigation in drug discovery programs.

Potential Research Workflow for Biological Evaluation

Caption: A potential workflow for evaluating the biological activity.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. The reactivity of its dicarbonyl group, modulated by the presence of the alpha-bromo substituent and its existence in keto-enol tautomeric forms, allows for the synthesis of a diverse range of heterocyclic compounds. While detailed quantitative data and specific experimental protocols for this particular compound are somewhat limited in the public domain, the general principles of 1,3-dicarbonyl chemistry provide a strong foundation for its application in synthetic projects. Further research into its reactivity and potential biological activities is warranted and could lead to the discovery of novel compounds with interesting properties for materials science and drug development.

References

Stability and Storage of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione. The information is critical for maintaining the integrity of the compound in research and development settings. This document outlines known stability information, recommended handling procedures, and potential degradation pathways.

Compound Properties

This compound is a brominated derivative of dimedone. Its chemical structure, containing a reactive bromine atom alpha to two carbonyl groups, dictates its reactivity and stability profile.

| Property | Value | Source |

| CAS Number | 1195-91-1 | [1][2] |

| Molecular Formula | C₈H₁₁BrO₂ | [1][2] |

| Molecular Weight | 219.08 g/mol | [1][2] |

| Melting Point | 158-160 °C | [3] |

| Appearance | White to off-white or light yellow solid/powder | [4] |

| Solubility | Soluble in water, ethanol, and methanol. | [5] |

Stability Profile

Direct quantitative stability data for this compound is limited in publicly available literature. However, based on the chemical nature of α-bromo-β-dicarbonyl compounds, several factors can influence its stability. The compound is known to be sensitive to heat and light.

| Condition | Effect on Stability | Recommended Precautions |

| Temperature | Elevated temperatures can lead to thermal decomposition. | Store at recommended low temperatures (2-8 °C). Avoid overheating. |

| Light | Exposure to light, particularly UV radiation, can induce photodegradation, potentially through cleavage of the C-Br bond. | Store in a light-resistant container. |

| Moisture/Humidity | The compound is susceptible to hydrolysis due to the presence of the electrophilic bromine and carbonyl groups. | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. |

| pH | Stability is expected to be pH-dependent. Basic conditions can promote hydrolysis and other degradation reactions. | Avoid exposure to strong acids and bases. |

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term stability and purity of this compound.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8 °C | [3] |

| Atmosphere | Stored under a dry, inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis and oxidation. | [3] |

| Container | A tightly closed, light-resistant container. | [4] |

| Handling | Handle in a well-ventilated area. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Wash hands thoroughly after handling. | [4] |

Potential Degradation Pathways

While specific degradation pathways have not been experimentally elucidated for this compound, plausible routes can be inferred from the chemistry of α-halo ketones and β-dicarbonyls.

Under thermal stress, the molecule may undergo decomposition to release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). Photodegradation likely proceeds via homolytic cleavage of the carbon-bromine bond, leading to radical intermediates and the formation of the debrominated parent compound, 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Hydrolysis, particularly under neutral or basic conditions, would likely result in the substitution of the bromine atom with a hydroxyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromo-β-dicarbonyl compounds is the direct bromination of the parent dicarbonyl compound. The following is a general procedure that can be adapted.

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental Bromine)

-

Solvent (e.g., Chloroform, Dichloromethane, or Glacial Acetic Acid)

-

Quenching solution (e.g., aqueous sodium thiosulfate)

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Dissolve 5,5-dimethyl-1,3-cyclohexanedione in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the brominating agent to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any unreacted bromine by adding a saturated solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Stability Testing Protocol (General)

A general protocol to assess the stability of this compound under various stress conditions is outlined below.

Objective: To evaluate the stability of the compound under thermal, photolytic, and hydrolytic stress conditions.

Methodology:

-

Sample Preparation: Prepare multiple, accurately weighed samples of the compound.

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (4°C) as a control.

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a specified light intensity) and protect a set of control samples from light.

-

Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9) and store them at a constant temperature.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the withdrawn samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point. Calculate the degradation rate and identify any major degradation products by comparing the chromatograms with those of the initial sample and by using techniques like LC-MS if necessary.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | C8H11BrO2 | CID 70958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | 1195-91-1 [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dimedone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Tautomerism of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, a halogenated derivative of the well-studied dimedone. The introduction of a bromine atom at the C2 position significantly influences the electronic properties of the β-dicarbonyl system, thereby altering the position of the tautomeric equilibrium. This document details the structural aspects of the keto and enol forms, the factors governing their interconversion, and the experimental and computational methodologies used for their characterization. Particular emphasis is placed on nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis of the tautomeric ratio in various solvents. While specific experimental data for the title compound is scarce, this guide consolidates information from closely related analogues and theoretical principles to provide a robust understanding of its tautomeric behavior, which is crucial for applications in organic synthesis and drug development.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where a proton and a double bond shift their positions, leading to the interconversion of a keto and an enol form. In 1,3-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the enol form is significantly stabilized through the formation of a conjugated system and an intramolecular hydrogen bond. The position of this equilibrium is sensitive to various factors, including the substituents on the dicarbonyl backbone, the solvent, and the temperature.

The introduction of an electron-withdrawing substituent, such as a bromine atom, at the α-carbon (C2) is expected to influence the acidity of the enolic proton and the stability of the respective tautomers. Understanding this influence is critical for predicting the reactivity and potential biological activity of this compound.

Tautomeric Forms of this compound

This compound can exist in equilibrium between its diketo and enol forms.

Caption: Tautomeric equilibrium of this compound.

Influence of the Bromine Substituent on Tautomeric Equilibrium

The presence of the electronegative bromine atom at the C2 position is expected to have two primary effects on the tautomeric equilibrium:

-

Inductive Effect: The electron-withdrawing nature of bromine will increase the acidity of the α-proton in the diketo form, facilitating its removal and the formation of the enolate intermediate, which is a precursor to the enol form.

-

Steric Effect: The steric bulk of the bromine atom may influence the planarity of the enol form and its ability to form a stable intramolecular hydrogen bond.

Based on studies of other 2-halo-β-dicarbonyl compounds, it is anticipated that the inductive effect will dominate, leading to a higher proportion of the enol tautomer for this compound compared to the parent dimedone.

Experimental Protocols for Tautomerism Analysis

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of dimedone.

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (dimedone)

-

Bromine

-

Chloroform or other suitable solvent

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolve dimedone in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled dimedone solution with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale.

Experimental Workflow:

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) at a known concentration (typically 10-20 mg/mL).

-

NMR Spectroscopy: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Data Analysis:

-

Identify the signals corresponding to the keto and enol tautomers. For the keto form, the two CH₂ groups will show distinct signals. For the enol form, the vinylic proton and the enolic hydroxyl proton will be characteristic.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer and the equilibrium constant (K_t = [enol]/[keto]).

-

Quantitative Data (Illustrative)

| Tautomer | Protons | Expected Chemical Shift (δ, ppm) in CDCl₃ |

| Diketo | C(4)H₂ & C(6)H₂ | 2.5 - 2.8 |

| C(5)-(CH₃)₂ | 1.1 - 1.3 | |

| Enol | C(4)H₂ | 2.3 - 2.5 |

| C(5)-(CH₃)₂ | 1.0 - 1.2 | |

| C(6)H | 5.5 - 5.8 | |

| OH | 10.0 - 12.0 (broad) |

The following table presents hypothetical tautomeric equilibrium data in different solvents, reflecting the general trends observed for β-dicarbonyl compounds.

| Solvent | Dielectric Constant (ε) | Expected % Enol | Expected K_t |

| Chloroform-d (CDCl₃) | 4.8 | ~85% | ~5.7 |

| Acetone-d₆ | 21.0 | ~70% | ~2.3 |

| DMSO-d₆ | 47.2 | ~60% | ~1.5 |

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior. The introduction of the bromine atom at the C2 position is expected to favor the enol tautomer due to its electron-withdrawing inductive effect. The precise determination of the tautomeric equilibrium in different solvents can be achieved through ¹H NMR spectroscopy. A thorough understanding of this equilibrium is essential for researchers in drug development and organic synthesis, as the predominant tautomer will dictate the molecule's reactivity, polarity, and potential interactions with biological targets. Further experimental and computational studies are warranted to provide precise quantitative data for this compound and to fully elucidate the interplay of steric and electronic effects on its tautomeric landscape.

Synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione from dimedone, a key building block in organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support research and development in the chemical and pharmaceutical sciences.

Overview

The bromination of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is a standard laboratory procedure for the preparation of the corresponding 2-bromo derivative. The reaction proceeds via the electrophilic substitution of a proton at the alpha-carbon position of the dione. Two primary methods for this synthesis have been reported: a solvent-free approach and a solution-phase reaction. This guide will focus on a detailed, high-yield solution-phase protocol.

Physicochemical Data

A summary of the key quantitative data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of Dimedone and this compound

| Property | Dimedone | This compound |

| CAS Number | 126-81-8[1][2] | 1195-91-1 |

| Molecular Formula | C₈H₁₂O₂[1][3][4] | C₈H₁₁BrO₂ |

| Molecular Weight | 140.18 g/mol [1][3][4] | 219.08 g/mol |

| Appearance | White crystalline solid[3] | Light yellow solid |

| Melting Point | 147-150 °C[3] | 158-160 °C[5] |

| Boiling Point | 233.7 ± 23.0 °C at 760 mmHg[1] | 271.9 °C at 760 mmHg[5][6] |

| Density | 1.0 ± 0.1 g/cm³[1] | 1.439 g/cm³[6] |

| Solubility | Soluble in water, ethanol, and methanol.[3] | Soluble in chloroform and ethanol. |

| ¹H NMR Data | See literature for detailed assignment. | See literature for detailed assignment. |

| ¹³C NMR Data | See literature for detailed assignment. | See literature for detailed assignment. |

| IR Data | See literature for detailed assignment. | See literature for detailed assignment. |

Experimental Protocol: Solution-Phase Synthesis

This section provides a detailed methodology for the synthesis of this compound with a reported yield of approximately 84%.

3.1. Materials and Reagents

-

Dimedone (5.0 g, 0.036 moles)

-

Sodium carbonate (Na₂CO₃) (1.91 g, 0.018 moles)

-

Bromine (Br₂) (5.7 g, 0.036 moles)

-

Absolute ethanol

-

Water

-

Chloroform

-

Acetic acid

3.2. Equipment

-

200 mL round-bottom flask

-

Ice bath

-

Flash evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

3.3. Procedure

-

Reaction Setup: In a 200 mL round-bottom flask, combine dimedone (5.0 g), 25 mL of absolute ethanol, 25 mL of water, and sodium carbonate (1.91 g).

-

Cooling: Place the flask in an ice bath to cool the mixture.

-

Bromine Addition: Prepare a solution of bromine (5.7 g) in 25 mL of water, adding a sufficient amount of ethanol to achieve a clear solution. Gradually add this bromine solution to the chilled reaction mixture. The absorption of bromine is rapid.

-

Solvent Removal: After the addition is complete, remove the water and ethanol using a flash evaporator at approximately 15 mm of Hg.

-

Workup: Take up the residue in chloroform, wash with water, and filter.

-

Purification: Evaporate the chloroform. Treat the resulting residue with acetic acid, wash with water, and then recrystallize from absolute ethanol. A second recrystallization may be performed to achieve higher purity.

-

Drying: Collect the purified crystals and dry them thoroughly. The expected yield is approximately 8.9 g (84% theory).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The reaction can be exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.

-

Chloroform: Chloroform is a suspected carcinogen and is toxic. Handle in a fume hood and wear appropriate PPE.

This guide provides a comprehensive overview of the synthesis of this compound. For further details on the spectroscopic characterization, it is recommended to consult specialized databases and literature.

References

- 1. Dimedone | CAS#:126-81-8 | Chemsrc [chemsrc.com]

- 2. Dimedone | 126-81-8 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | 1195-91-1 [sigmaaldrich.com]

- 6. CAS#:1195-91-1 | 2-Bromo-5,5-dimethyl-cyclohexane-1,3-dione | Chemsrc [chemsrc.com]

Methodological & Application

synthesis of heterocyclic compounds using 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione

An invaluable reagent in synthetic organic chemistry, 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione, often referred to as 2-bromo-dimedone, serves as a versatile building block for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive bromine atom alpha to two carbonyl groups, facilitates reactions with various nucleophiles, leading to the formation of diverse and medicinally relevant scaffolds.

These application notes provide detailed protocols for the synthesis of several key heterocyclic families—including benzofurans, indazoles, and thiazoles—using this compound as the starting material. The methodologies are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions and structured data for ease of use and reproducibility.

Application 1: Synthesis of Fused Benzofuran Derivatives

Fused benzofurans are prominent structural motifs in many biologically active compounds and natural products, exhibiting a range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The reaction of this compound with various substituted phenols provides a direct route to functionalized tetrahydrodibenzo[b,d]furan-1-ones.

General Reaction Scheme

The synthesis proceeds via an initial O-alkylation of a phenol with 2-bromo-dimedone, followed by an intramolecular cyclization and dehydration to yield the fused benzofuran core.

Workflow for Benzofuran Synthesis

Caption: General workflow for the synthesis of fused benzofurans.

Experimental Protocol: Synthesis of 7,7-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-ol

-

Reagent Preparation : To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.19 g), resorcinol (1.1 eq, 1.21 g), and potassium carbonate (K₂CO₃) (2.5 eq, 3.45 g).

-

Solvent Addition : Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reaction Condition : Place a condenser on the flask and heat the mixture to 90 °C with continuous stirring.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromo-dimedone) is consumed (typically 4-6 hours).

-

Workup : After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure product.

Data Summary

| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 90 | 85 |

| 2 | Resorcinol | K₂CO₃ | DMF | 90 | 92 |

| 3 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 88 |

| 4 | 2-Naphthol | K₂CO₃ | DMF | 100 | 78 |

Note: Yields are representative and based on general methodologies for similar reactions.

Application 2: Synthesis of Indazole Derivatives

Indazole-containing compounds are of significant interest in medicinal chemistry, forming the core of drugs with anticancer and anti-inflammatory properties[3][4]. A common synthetic route involves the reaction of 2-bromo-dimedone with substituted hydrazines, leading to the formation of 4,4-dimethyl-4,5-dihydro-2H-indazolo[3,2-b]cyclohexan-6-one derivatives.

General Reaction Scheme

The synthesis is a condensation reaction between the β-dicarbonyl unit of dimedone and a hydrazine, followed by intramolecular cyclization.

Logical Flow for Indazole Synthesis

Caption: Key steps in the formation of indazole derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-4,4-dimethyl-4,5-dihydro-2H-indazolo[3,2-b]cyclohexan-6-one

-

Reagent Preparation : In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, 2.19 g) in 20 mL of ethanol.

-

Addition of Nucleophile : Add phenylhydrazine (1.05 eq, 1.14 g) to the solution, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

-

Reaction Condition : Reflux the reaction mixture for 3 hours.

-

Monitoring : Monitor the reaction by TLC for the disappearance of the starting materials.

-

Isolation : Upon completion, cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL). If necessary, the product can be further purified by recrystallization from ethanol to yield the pure indazole derivative.

Data Summary

| Entry | Hydrazine Derivative (R-NHNH₂) | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Ethanol | Acetic Acid | 3 | 90 |

| 2 | 4-Nitrophenylhydrazine | Ethanol | Acetic Acid | 4 | 85 |

| 3 | 2,4-Dinitrophenylhydrazine | Acetic Acid | None | 2 | 95 |

| 4 | Hydrazine Hydrate | Ethanol | Acetic Acid | 5 | 75 |

Note: Yields are representative and based on established protocols for pyrazole synthesis from β-dicarbonyls.[5][6][7]

Application 3: Synthesis of Thiazole Derivatives

Thiazole rings are a cornerstone in pharmaceutical sciences. The reaction between 2-bromo-dimedone and a thioamide provides a classic Hantzsch-type synthesis for creating substituted thiazole derivatives, which can be further elaborated into more complex molecules. A known strategy involves reacting 2-bromodimedone with cyanothioacetamide to synthesize benzo[d]thiazol-2-yl derivatives.[8]

General Reaction Scheme

This synthesis involves the reaction of the α-bromo ketone functionality with the sulfur atom of a thioamide, followed by cyclization and dehydration to form the thiazole ring.

Mechanism of Thiazole Formation

Caption: Simplified mechanism for Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis using 2-Bromo-dimedone and Thioacetamide

-

Reagent Preparation : Suspend this compound (1.0 eq, 2.19 g) and thioacetamide (1.1 eq, 0.83 g) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Reaction Condition : Heat the mixture to reflux and maintain for 8-10 hours.

-

Monitoring : Monitor the reaction progress by TLC.

-

Workup : After the reaction is complete, cool the flask to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation : Add 20 mL of diethyl ether to the concentrated solution to precipitate the product.

-

Purification : Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if needed.

Data Summary

| Entry | Thioamide Derivative | Solvent | Time (h) | Yield (%) |

| 1 | Thioacetamide | Ethanol | 8 | 82 |

| 2 | Thiourea | Ethanol | 12 | 75 |

| 3 | Phenylthioacetamide | DMF | 6 | 78 |

| 4 | Cyanothioacetamide | Ethanol | 10 | 88[8] |

Note: Yields are representative and based on the Hantzsch thiazole synthesis methodology.

References

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. chim.it [chim.it]

- 8. sirjana.in [sirjana.in]

2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: A Versatile Building Block in the Synthesis of Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction